![molecular formula C16H20N7NaO7S3 B13398698 sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)

sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefminox Sodium Heptahydrate is a second-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity. It is particularly effective against Gram-negative and anaerobic bacteria . This compound is used in the treatment of various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicemia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Cefminox Sodium Heptahydrate involves several steps:

Dispersing a compound with a specific structure in an organic solvent: and adding sodium methoxide.

Replacing the solvent: in ethyl acetate containing a compound with a specific structure by reduced-pressure concentration.

Mixing solutions or suspensions: containing the compounds and carrying out a condensation reaction to obtain anhydrous cefminox sodium.

Transforming anhydrous cefminox sodium: into cefminox sodium heptahydrate crystal in the presence of water.

Industrial Production Methods: The industrial production of Cefminox Sodium Heptahydrate can be achieved through low-temperature reactions, using nonpolar macroporous resin chromatography for purification, and recrystallization with ethanol-aqueous solutions . This method ensures high yield and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Cefminox Sodium Heptahydrate undergoes various chemical reactions, including:

Substitution reactions: Involving the replacement of functional groups.

Condensation reactions: Leading to the formation of larger molecules.

Common Reagents and Conditions:

Sodium methoxide: Used in the initial dispersion step.

Ethyl acetate: Used as a solvent in the preparation process.

Major Products Formed: The primary product formed from these reactions is Cefminox Sodium Heptahydrate itself, which is obtained through the transformation of anhydrous cefminox sodium .

Aplicaciones Científicas De Investigación

Cefminox Sodium Heptahydrate has a wide range of applications in scientific research:

Mecanismo De Acción

Cefminox Sodium Heptahydrate exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Additionally, Cefminox acts as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, inhibiting the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway .

Comparación Con Compuestos Similares

Cefuroxime: Another cephalosporin antibiotic with a similar mechanism of action.

Cefotaxime: A third-generation cephalosporin with broader activity against Gram-negative bacteria.

Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.

Uniqueness of Cefminox Sodium Heptahydrate: Cefminox Sodium Heptahydrate is unique due to its high stability against β-lactamase enzymes produced by bacteria, making it highly effective against β-lactamase-producing organisms . Its dual agonist activity also provides additional therapeutic benefits in conditions like pulmonary arterial hypertension .

Propiedades

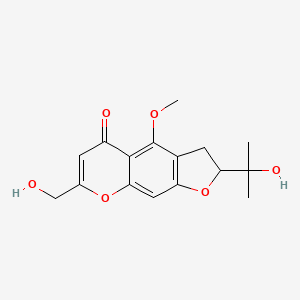

Fórmula molecular |

C16H20N7NaO7S3 |

|---|---|

Peso molecular |

541.6 g/mol |

Nombre IUPAC |

sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14-,16+;/m1./s1 |

Clave InChI |

SBIDXLKJYJVQOE-ZMUPEPPLSA-M |

SMILES isomérico |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |

SMILES canónico |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)

![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)

![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)

![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)